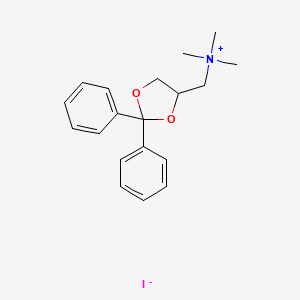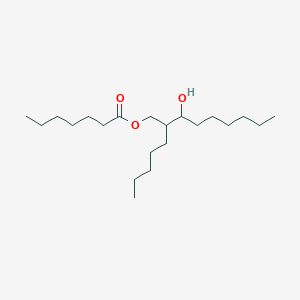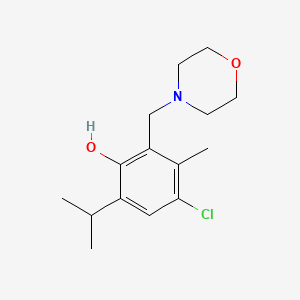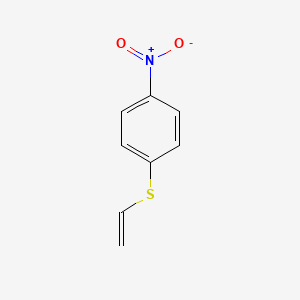
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a methanaminium group, which is a quaternary ammonium ion, and two phenyl groups attached to the dioxolane ring. The iodide ion serves as the counterion to balance the charge of the quaternary ammonium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The dioxolane ring can be oxidized to form dioxolane-2-one or reduced to form diols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. These reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted quaternary ammonium salts.
Oxidation and Reduction: The major products are dioxolane-2-one and diols, respectively.
科学研究应用
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications due to its quaternary ammonium structure.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide involves its interaction with molecular targets such as muscarinic acetylcholine receptors. The quaternary ammonium group mimics the structure of acetylcholine, allowing the compound to bind to and activate these receptors. This activation can lead to various physiological responses, depending on the specific receptor subtype and tissue involved .
相似化合物的比较
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Similar structure but lacks the quaternary ammonium group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of the quaternary ammonium group.
Uniqueness
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
36388-72-4 |
|---|---|
分子式 |
C19H24INO2 |
分子量 |
425.3 g/mol |
IUPAC 名称 |
(2,2-diphenyl-1,3-dioxolan-4-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24NO2.HI/c1-20(2,3)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WTMWKFHJJKIULW-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)


silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)


![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)



